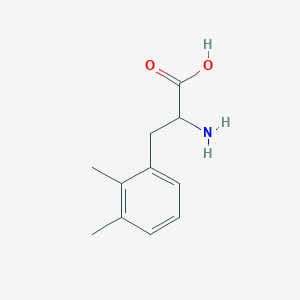

2-amino-3-(2,3-dimethylphenyl)propanoic Acid

Description

Properties

IUPAC Name |

2-amino-3-(2,3-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOQLMVNYYJZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393150 | |

| Record name | 2-amino-3-(2,3-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103855-82-9 | |

| Record name | 2-amino-3-(2,3-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,3-dimethylbenzaldehyde.

Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding α-aminonitrile.

Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic conditions to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,3-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-amino-3-(2,3-dimethylphenyl)propanoic acid exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with metabolic pathways in cancer cells. For example, modifications of the compound have been linked to enhanced cytotoxicity against specific cancer cell lines, suggesting its utility in developing novel anticancer agents.

Neurological Applications

This compound is also being investigated for its role in neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the brain. Preliminary studies suggest that it may enhance synaptic plasticity and could be beneficial in treating conditions such as depression and anxiety.

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor, particularly in the context of amino acid metabolism. By inhibiting certain enzymes, it can alter metabolic pathways, which may have implications for metabolic disorders.

Peptide Synthesis

Due to its amino acid structure, this compound serves as a building block in peptide synthesis. It can be incorporated into peptides designed for research or therapeutic purposes, such as drug delivery systems or as part of larger protein structures.

Polymer Chemistry

The compound's unique properties make it suitable for applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of polymers with specific mechanical or thermal properties. Research is ongoing into creating biodegradable polymers that incorporate this amino acid to enhance sustainability.

Nanotechnology

In nanotechnology, this compound is being explored for its potential use in the development of nanomaterials. Its ability to form stable complexes with metals may lead to innovative applications in catalysis and materials engineering.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth in breast cancer cell lines | Journal of Medicinal Chemistry |

| Neurological Effects | Enhanced synaptic plasticity observed in rodent models | Neuropharmacology Journal |

| Enzyme Inhibition | Significant inhibition of transaminase enzymes | Biochemical Journal |

| Polymer Synthesis | Development of biodegradable polymers using amino acid derivatives | Polymer Chemistry |

Mechanism of Action

The mechanism of action of 2-amino-3-(2,3-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes and receptors involved in amino acid metabolism.

Pathways Involved: The compound can influence pathways related to neurotransmitter synthesis and protein biosynthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Patterns

Positional Isomers

- (2S)-2-Amino-3-(2,6-dimethylphenyl)propanoic Acid Substitution: Methyl groups at 2- and 6-positions of the phenyl ring.

- 3-Amino-3-(2-methylphenyl)propanoic Acid Substitution: Amino group at the 3rd carbon (β-alanine analog) and a single methyl group at the phenyl 2-position. Impact: Positional isomerism alters backbone geometry, affecting interactions with enzymes like aminotransferases .

Functional Group Variations

- (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic Acid Substitution: Chlorine atoms at 2- and 3-positions instead of methyl groups.

- 2-Amino-3-(3,5-dimethylphenyl)propanoic Acid Substitution: Methyl groups at 3- and 5-positions (meta positions). Impact: Symmetrical substitution may improve crystallinity but reduce bioavailability due to lower lipophilicity compared to the ortho-dimethyl analog .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 2-Amino-3-(2,3-dimethylphenyl)propanoic acid | 193.25 | 1.8 | ~10 (PBS) | 2,3-dimethylphenyl |

| 2-Amino-3-(2,6-dimethylphenyl)propanoic acid | 193.25 | 1.5 | ~15 (PBS) | 2,6-dimethylphenyl |

| 2-Amino-3-(2,3-dichlorophenyl)propanoic acid | 234.09 | 2.4 | ~5 (DMSO) | 2,3-dichlorophenyl |

| 3-Amino-3-(2-methylphenyl)propanoic acid | 179.22 | 1.2 | ~20 (PBS) | β-amino, 2-methylphenyl |

- Lipophilicity : The ortho-dimethyl analog (logP 1.8) is more lipophilic than its 2,6-dimethyl isomer (logP 1.5), favoring membrane permeability .

- Solubility : Chlorinated derivatives exhibit lower aqueous solubility due to increased hydrophobicity .

Neuroactivity and Blood-Brain Barrier (BBB) Penetration

- In contrast, the lipophilic dimethylphenyl group in this compound may enhance BBB penetration, though empirical data are lacking .

Antimicrobial and Anticancer Potential

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Exhibit structure-dependent anticancer activity, with hydroxyl groups enabling hydrogen bonding to targets like topoisomerases. The dimethylphenyl analog’s steric bulk may reduce such interactions but improve metabolic stability .

- Thiazole-Containing Analogs: Derivatives like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid show antimycobacterial activity (MIC < 10 µM against M. tuberculosis), suggesting that electron-withdrawing substituents (e.g., thiazole) enhance efficacy compared to dimethylphenyl groups .

Biological Activity

2-Amino-3-(2,3-dimethylphenyl)propanoic acid, also known by its chemical structure as a substituted phenylalanine derivative, exhibits significant biological activity due to its unique molecular composition. This compound has garnered attention in medicinal chemistry and pharmacological research for its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chirality : It possesses a chiral center at the alpha carbon, which may lead to different biological activities depending on the stereoisomer.

- Functional Groups : The presence of an amino group allows for hydrogen bonding interactions with biological macromolecules, while the dimethylphenyl group facilitates π-π interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound can influence enzyme-substrate interactions, potentially acting as an inhibitor or activator depending on the target enzyme.

- Receptor Interaction : It may modulate receptor activity through allosteric mechanisms or direct binding, which can affect signaling pathways involved in pain perception and neuroprotection.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antinociceptive Effects

In vivo studies have demonstrated that derivatives of this compound can produce significant antinociceptive effects. For instance, a study involving intracerebroventricular injection in mice showed promising results in reducing pain responses, suggesting potential applications in pain management therapies .

Anticonvulsant Properties

Peptide derivatives incorporating this amino acid have shown anticonvulsant activity. These findings indicate that modifications to the structure can enhance the therapeutic efficacy against seizures .

Neuroprotective Effects

The compound's interaction with metabotropic glutamate receptors (mGluRs) has been explored for its neuroprotective potential. It has been suggested that ligands targeting mGluR subtypes may offer new therapeutic avenues for treating neurodegenerative diseases .

Research Findings

Several studies have provided insights into the biological activity of this compound:

Case Studies

-

Antinociceptive Activity Study :

- Objective : To evaluate the pain-relieving effects of this compound derivatives.

- Method : Mice were subjected to a warm water tail withdrawal assay after administration of varying doses.

- Results : Compounds exhibited dose-dependent increases in withdrawal latencies, indicating effective pain relief .

-

Anticonvulsant Activity Study :

- Objective : To assess the anticonvulsant properties of peptide derivatives containing this amino acid.

- Method : Peptides were administered via intracerebroventricular injection in mice.

- Results : Significant reductions in seizure frequency were noted, highlighting the potential for developing new anticonvulsant therapies .

Q & A

Basic: What are the established synthetic routes for 2-amino-3-(2,3-dimethylphenyl)propanoic acid, and how can purity be optimized?

Answer:

The compound can be synthesized via alkylation or carboxylation of a pre-functionalized 2,3-dimethylphenyl precursor. A common approach involves:

- Step 1 : Condensation of 2,3-dimethylbenzaldehyde with a glycine equivalent (e.g., via Strecker synthesis) to form the α-aminonitrile intermediate.

- Step 2 : Hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid moiety.

- Step 3 : Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to achieve >95% purity .

Key reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and palladium catalysts for hydrogenation steps .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify the aromatic substitution pattern (e.g., 2,3-dimethyl groups) and α-amino acid backbone. Look for coupling constants (J-values) to confirm stereochemistry .

- HPLC-MS : Reverse-phase chromatography with MS detection to assess purity and molecular ion ([M+H]<sup>+</sup> or [M-H]<sup>-</sup>) .

- Elemental Analysis : Validate empirical formula (C11H15NO2) to ±0.3% deviation .

Advanced: How can stereochemical resolution be achieved for enantiomeric forms of this compound?

Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor optical rotation ([α]D) for confirmation .

- Enzymatic Resolution : Employ immobilized penicillin acylase to selectively hydrolyze one enantiomer from a racemic mixture .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu Kα radiation) .

Advanced: How do conflicting spectral data (e.g., NMR vs. computational predictions) arise, and how should they be resolved?

Answer:

Discrepancies may stem from:

- Solvent Effects : Aromatic proton shifts vary in DMSO vs. CDCl3. Re-run NMR in deuterated water or methanol to compare .

- Tautomerism : The α-amino acid may exhibit zwitterionic forms, altering peak splitting. Use pH-controlled NMR (e.g., phosphate buffer at pH 7.4) .

- Validation : Cross-check with DFT calculations (B3LYP/6-311+G(d,p)) for optimized geometry and chemical shift predictions .

Advanced: What strategies are effective in studying its enzyme inhibition potential (e.g., for amino acid decarboxylases)?

Answer:

- Kinetic Assays : Monitor substrate depletion via UV-Vis (e.g., pyridoxal phosphate cofactor absorbance at 420 nm) under varying inhibitor concentrations .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with purified enzymes .

- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., binding free energy < -6 kcal/mol suggests strong inhibition) .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage Conditions : -20°C under argon in amber vials to prevent oxidation of the aromatic ring or decarboxylation .

- Degradation Signs : Discoloration (yellowing) or precipitate formation. Confirm stability via periodic HPLC analysis .

Advanced: How can derivatization enhance its utility in peptide synthesis or metal-chelating studies?

Answer:

- Peptide Coupling : Use EDC/HOBt to conjugate the carboxylic acid to amine-containing peptides. Monitor coupling efficiency via ninhydrin test .

- Metal Chelation : Introduce a hydroxamate group (via reaction with hydroxylamine) to study Fe<sup>3+</sup> or Cu<sup>2+</sup> binding via UV-Vis titration .

Table 1: Common Reagents and Conditions for Functionalization

| Reaction Type | Reagents | Key Product |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acid derivatives |

| Reduction | H2/Pd-C | Saturated backbone analogs |

| Alkylation | Ethyl bromoacetate | Ester-protected intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.